Cyanoketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

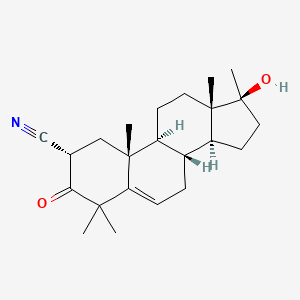

2 alpha-Cyano-17 beta-hydroxy-4,4',17 alpha-trimethylandrost-5-ene-3-one. An androstenolone-nitrile compound with steroidogenesis-blocking activity.

Applications De Recherche Scientifique

Endocrine Research

Mechanism of Action

Cyanoketone's inhibition of 3β-HSD leads to a significant decrease in the production of adrenal and gonadal steroids. Studies have shown that treatment with this compound can result in a 48-56% reduction in corticosterone levels in animal models, demonstrating its efficacy as an endocrine disruptor . This property makes it an essential tool for researchers investigating the roles of specific steroids in physiological processes.

Case Study: Oocyte Maturation

In vitro studies using the Japanese medaka fish (Oryzias latipes) have demonstrated that this compound affects gonadotropin-induced maturation of oocytes. The results indicated that this compound could mimic or inhibit the action of gonadotropins, providing insights into the hormonal regulation of oocyte development .

Cancer Research

Antiproliferative Effects

Recent investigations into the antiproliferative properties of this compound have revealed its potential as a cytotoxic agent against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, highlighting its potential for therapeutic applications in oncology .

Mechanistic Insights

Research has indicated that this compound may alter cellular signaling pathways related to cell growth and survival, making it a candidate for further studies aimed at understanding steroid hormone interactions with cancer biology .

Pharmacological Studies

Steroidogenesis Inhibition

This compound is extensively used in pharmacological studies to elucidate the mechanisms underlying steroidogenesis. By inhibiting 3β-HSD, researchers can dissect the contributions of different steroids to various physiological and pathological states. This application is particularly relevant in developing treatments for conditions linked to steroid imbalances, such as hormone-dependent cancers and adrenal disorders .

Analytical Method Development

The development of analytical methods for measuring steroid levels post-cyanoketone treatment is crucial for understanding its effects. Techniques such as chromatography and mass spectrometry are employed to quantify steroid concentrations accurately, allowing researchers to assess the compound's impact on steroid production comprehensively .

Synthetic Applications

Cyano-Borrowing Reactions

This compound has been utilized in synthetic organic chemistry for developing new compounds through cyano-borrowing reactions. These reactions involve the transformation of cyanohydrins with aldehydes or ketones, leading to the formation of β-cyano ketones with high yields. This application underscores this compound's versatility beyond biological research into synthetic methodologies .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Endocrine Research | Inhibits 3β-HSD, affecting steroid hormone production | Reduces corticosterone by 48-56% |

| Cancer Research | Exhibits antiproliferative effects on cancer cell lines | Induces apoptosis; potential therapeutic applications |

| Pharmacological Studies | Used to study steroidogenesis and develop analytical methods | Critical for understanding hormonal imbalances |

| Synthetic Applications | Involved in cyano-borrowing reactions for synthesizing β-cyano ketones | High yields; expands synthetic organic chemistry toolkit |

Propriétés

Numéro CAS |

4248-66-2 |

|---|---|

Formule moléculaire |

C23H33NO2 |

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

(2S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13,17-pentamethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-2-carbonitrile |

InChI |

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1 |

Clé InChI |

GTBRTGPZZALPNS-MXHVRSFHSA-N |

SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C[C@H](C(=O)C4(C)C)C#N)C |

SMILES canonique |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

Synonymes |

Cyanoketone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.